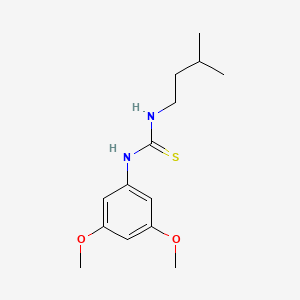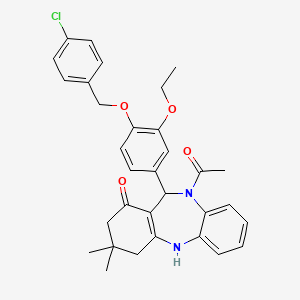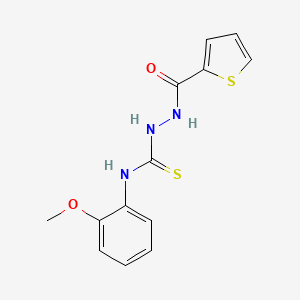![molecular formula C14H13ClFNO4S2 B10864941 Methyl 5-chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10864941.png)
Methyl 5-chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or sulfuryl chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated thiophene with a suitable amine, such as 4-fluorophenethylamine, in the presence of a sulfonyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenethyl group may enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-{[(phenethyl)amino]sulfonyl}-2-thiophenecarboxylate: Similar structure but lacks the fluorine atom, which may affect its binding affinity and biological activity.
Methyl 5-chloro-3-{[(4-methylphenethyl)amino]sulfonyl}-2-thiophenecarboxylate: Contains a methyl group instead of a fluorine atom, leading to different chemical properties and reactivity.
Uniqueness
Methyl 5-chloro-3-{[(4-fluorophenethyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, binding affinity, and overall biological activity. The combination of the thiophene ring, sulfonamide group, and fluorophenethyl substituent makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13ClFNO4S2 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[2-(4-fluorophenyl)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13ClFNO4S2/c1-21-14(18)13-11(8-12(15)22-13)23(19,20)17-7-6-9-2-4-10(16)5-3-9/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
YCRMNKDTULONHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-imino-5,6-dimethyl-7-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10864859.png)

![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)
![7-[(E)-(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10864868.png)


![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine](/img/structure/B10864889.png)
![2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one](/img/structure/B10864891.png)
![1-(4-Butylphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864899.png)
![2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
![2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10864909.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864916.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)

